GSK256073 Tris

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

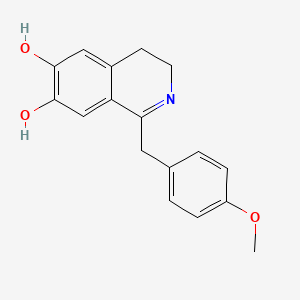

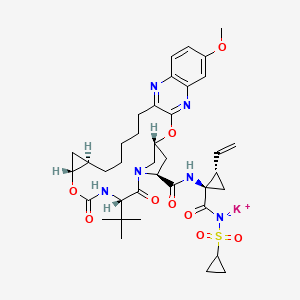

GSK256073 is an agonist of G-protein coupled receptor 109A (GPR109A). It acts by reducing serum glucose in subjects with type 2 diabetes mellitus.

Scientific Research Applications

Influence of Polymorphisms

- Research investigated the influence of polymorphisms of GSTM1 and GSTT1 isoenzymes on the risk of renal cell cancer in subjects exposed to high levels of trichloroethylene (TRI), providing insights into the role of genetic factors in renal toxicity (Brüning et al., 1997).

Genomic Selection in Agriculture

- A study highlighted the use of genomic selection (GS) in wheat breeding, comparing its efficiency with conventional marker-assisted selection (MAS), suggesting applications of GS in improving grain quality traits (Heffner et al., 2011).

Mass Spectrometry and Laser Spectroscopy

- Research at the TRIGA Mainz research reactor involved mass spectrometric and laser spectroscopic studies, highlighting applications in astrophysical calculations and tests of mass models in heavy-mass regions (Ketelaer et al., 2008).

Discovery and Characterization of GSK256073

- GSK256073 was identified as a potent HCA2 agonist with minimal flushing effects in a guinea pig model. It displayed long-lasting NEFA and triglyceride-lowering effects in human studies, offering a pharmacological tool to understand lipid metabolism (Sprecher et al., 2015).

Nanoparticle-based Redox Mediators

- A study explored the use of triangular silver nanoplates for electrochemical biosensing, which could be a significant tool for future biomarker detection (Qu et al., 2022).

Thermal-Hydraulic Analysis in Nuclear Applications

- COMSOL Multiphysics was benchmarked for its accuracy in thermal-hydraulic analysis of TRIGA reactors, comparing its predictions with other tools and experimental data (Alkaabi & King, 2019).

Use of TRIZ in Green Supply Chain Problems

- The theory of inventive problem solving (TRIZ) was reviewed for its application in Green Supply Chain problems, identifying new research challenges and highlighting limitations (Moussa et al., 2017).

Glutathione Biosynthesis in Arabidopsis Trichome Cells

- Studies on glutathione biosynthesis in trichome cells of Arabidopsis thaliana suggest their significant role in detoxification processes (Gutiérrez-Alcalá et al., 2000).

Graph Signal Processing

- Research in graph signal processing (GSP) develops tools for processing data on irregular graph domains, with applications in sensor networks, biological data, image processing, and machine learning (Ortega et al., 2017).

properties

CAS RN |

1228650-42-7 |

|---|---|

Product Name |

GSK256073 Tris |

Molecular Formula |

C14H24ClN5O5 |

Molecular Weight |

377.826 |

IUPAC Name |

8-chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) |

InChI |

InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2 |

InChI Key |

HNAXNEBDLULUPW-UHFFFAOYSA-N |

SMILES |

NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

GSK256073; GSK-256073; GSK 256073; GSK256073 Tris; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)

![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)

![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)

![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)